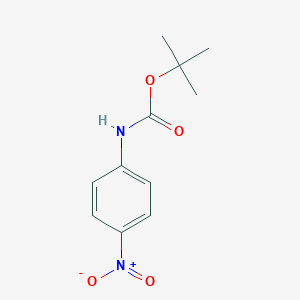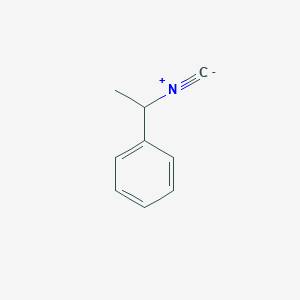
(1-Isocyanoethyl)benzene
概要
説明
“(1-Isocyanoethyl)benzene” is a chemical compound with the molecular formula C9H9N . It has an average mass of 131.174 Da and a mono-isotopic mass of 131.073502 Da . It is also known by other names such as 1-Phenylethyl isocyanide and α-Methylbenzyl isocyanide .
Molecular Structure Analysis
The molecular structure of “(1-Isocyanoethyl)benzene” consists of a benzene ring attached to an isocyanoethyl group . The isocyanoethyl group contains an isocyanide functional group, which consists of a carbon atom triple-bonded to a nitrogen atom .Physical And Chemical Properties Analysis
“(1-Isocyanoethyl)benzene” is a clear colorless to yellow liquid . It has a density of 0.95 , and a boiling point of 98 °C . It is insoluble in water . The compound has a refractive index of 1.507-1.51 .科学的研究の応用
Synthesis of Other Chemical Compounds
“(1-Isocyanoethyl)benzene” can be used as a starting material or intermediate in the synthesis of other chemical compounds. Its unique structure, which includes a benzene ring and an isocyanoethyl group, makes it useful in a variety of chemical reactions .
Research in Material Science
In the field of material science, “(1-Isocyanoethyl)benzene” could potentially be used in the development of new materials. Its molecular structure could contribute to interesting properties in polymers or other materials .
Development of Fluorophores
“(1-Isocyanoethyl)benzene” could potentially be used in the development of fluorophores, which are chemical compounds that can re-emit light upon light excitation . Fluorophores have applications in a variety of fields, including biochemistry and medicine.
4. Control of Impurities in Pharmaceutical Products “(1-Isocyanoethyl)benzene” has been studied in the context of controlling impurities in pharmaceutical products . Specifically, it has been used in studies simulating worst-case spray-drying conditions and application of diffusion models for secondary drying .
Safety and Hazards
作用機序
Target of Action
Isocyanides, in general, are known for their metal coordinating properties . This suggests that (1-Isocyanoethyl)benzene may interact with metal ions or metal-containing proteins in the body.
Mode of Action
Isocyanides are known to exhibit potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . This suggests that (1-Isocyanoethyl)benzene may interact with its targets, leading to changes that inhibit the growth or function of certain cells or organisms.
Pharmacokinetics
The compound’s molecular weight of 13118 Da suggests that it may be absorbed and distributed throughout the body. The compound’s water solubility is reported to be insoluble , which could impact its bioavailability and distribution.
Result of Action
Given the known biological activity of isocyanides, it is likely that the compound’s action results in the inhibition of growth or function in certain cells or organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Isocyanoethyl)benzene. For instance, the compound’s boiling point is 98 °C , suggesting that it is stable under normal physiological conditions. Its insolubility in water may limit its distribution in aqueous environments within the body.
特性
IUPAC Name |
1-isocyanoethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCAPMXVCPVFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334188 | |
| Record name | (1-isocyanoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Isocyanoethyl)benzene | |
CAS RN |
17329-20-3 | |
| Record name | (1-isocyanoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (1-isocyanoethyl)benzene unique in its interaction with rhodium(II) complexes compared to other similar ligands?
A1: The research paper focuses on the interaction of various ligands with two types of rhodium(II) complexes: rhodium(II) tetraformamidinate and rhodium(II) tetracarboxylates. Interestingly, (1-isocyanoethyl)benzene selectively binds with rhodium(II) tetraformamidinate but not with rhodium(II) tetracarboxylates. [] This selectivity is in contrast to other ligands with functional groups like hydroxyl, sulfhydryl, isocyanate, and isothiocyanate, which do not bind with rhodium(II) tetraformamidinate but form adducts with rhodium(II) tetracarboxylates. [] This suggests that the steric and electronic properties of (1-isocyanoethyl)benzene, specifically the presence of the isonitrile group and its position within the molecule, play a crucial role in its selective binding affinity towards rhodium(II) tetraformamidinate. Further research, potentially involving computational modeling and analysis of binding energies, could provide deeper insights into this specific interaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




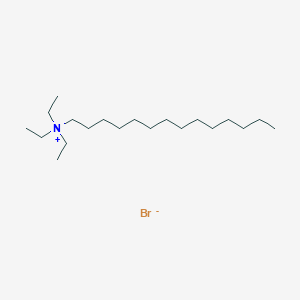

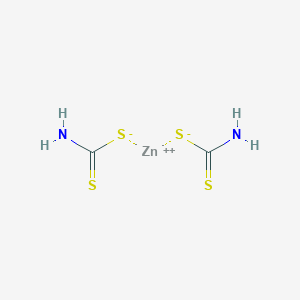

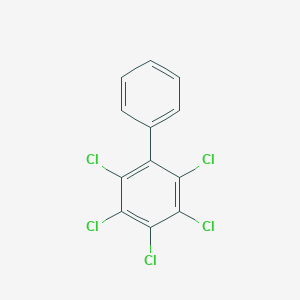

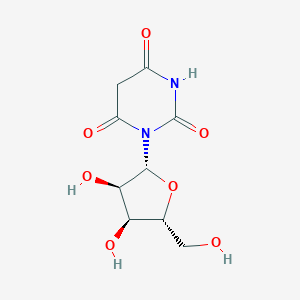


![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)
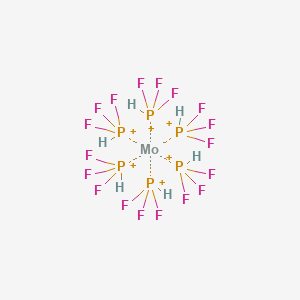
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
